![molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6](/img/structure/B1322245.png)
{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid
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Description
“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific molecular weight and formula of {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid make it suitable for identifying and quantifying proteins in complex biological samples, aiding in the understanding of protein-protein interactions, post-translational modifications, and the discovery of biomarkers for diseases .
Drug Discovery
Quinoxaline derivatives, including this compound, have been identified for their potential in drug discovery. They exhibit a wide range of biological activities and are used in the development of new therapeutic agents. The diverse pharmacological properties of quinoxaline derivatives make them candidates for anti-cancer, anti-microbial, and anti-inflammatory drugs .
Antibiotic Research
The quinoxaline moiety is present in several antibiotics currently on the market, such as Olaquindox and Carbadox. The structural features of {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid contribute to its potential use in the synthesis of novel antibiotics, especially in the fight against antibiotic-resistant bacteria .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a precursor in the synthesis of complex molecules. Its stability and reactivity are beneficial for developing new analytical methods, which can be applied in quality control and environmental monitoring .
Green Chemistry
The synthesis of quinoxaline derivatives aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid can be synthesized using eco-friendly methods, minimizing the environmental impact of chemical research and production .
Biopharma Production
This compound has applications in biopharmaceutical manufacturing, where it may be used in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure could be key in developing new APIs with improved efficacy and reduced side effects .
Neurological Disorders Research
Quinoxaline derivatives have shown promise in the treatment of neurological disorders. The unique structure of {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid may contribute to the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Oncology
The anti-cancer properties of quinoxaline derivatives are being explored, with some compounds showing anti-proliferative activity against various cancer cell lines. Research into {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid could lead to the discovery of new oncology drugs that target specific pathways involved in cancer progression .
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOFYLEZDIRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327360 |
Source
|
Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
931357-85-6 |
Source
|
Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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